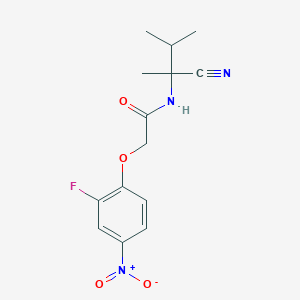
(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2S and a molecular weight of 216.73 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring in “®-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride” contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those modified by nitro groups, play a crucial role in medicinal chemistry. They offer a versatile scaffold for the development of biologically active compounds due to their saturated nature, which enables efficient exploration of pharmacophore space through sp3-hybridization. The structural diversity offered by pyrrolidine derivatives, including those with nitro substitutions, allows for the design of molecules with target selectivity, enhanced stereochemistry, and three-dimensional coverage critical for biological interactions. The review by Li Petri et al. (2021) underscores the importance of pyrrolidine derivatives in drug discovery, highlighting the influence of steric factors and the structure-activity relationship (SAR) in the development of drug candidates with various biological profiles (Li Petri et al., 2021).
Photochromism in Pyridine Derivatives
The structural and spectroscopic properties of pyridine derivatives, particularly those with nitro groups, have been explored for their photochromic activity. This property is significant in the development of photon-based electronics and other applications requiring light-activated responses. Naumov (2006) provides an overview of the reaction mechanisms of photochromic ortho-nitrobenzylpyridines, which could be relevant to understanding the photochemical behavior of nitro-substituted pyrrolidine-pyridine compounds (Naumov, 2006).
Quinoline Derivatives and Corrosion Inhibition
While not directly related to "(R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride," the study of quinoline derivatives, which share structural similarities with pyridine, reveals the potential of nitro-substituted heterocycles in anticorrosive applications. The presence of nitro groups in these molecules enhances their electron density, facilitating the formation of stable chelating complexes with metal surfaces. This suggests potential research avenues into the corrosion inhibition properties of nitro-substituted pyrrolidine-pyridine compounds (Verma et al., 2020).
Biological Importance of Pyridine Derivatives
Pyridine derivatives, particularly those modified with functional groups like nitro, have diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. The review by Abu-Taweel et al. (2022) emphasizes the significance of pyridine derivatives in medicinal chemistry and chemosensing applications, highlighting their potential as highly effective chemosensors and biological agents. This underscores the relevance of researching nitro-substituted pyrrolidine-pyridine derivatives for their possible applications in health sciences and analytical chemistry (Abu-Taweel et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDIJXXSBZKGG-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

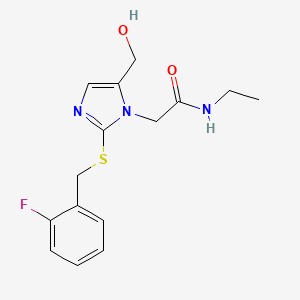
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)
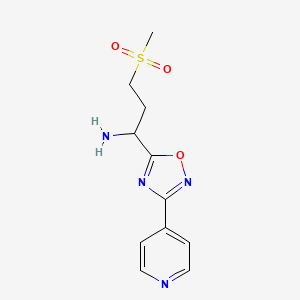
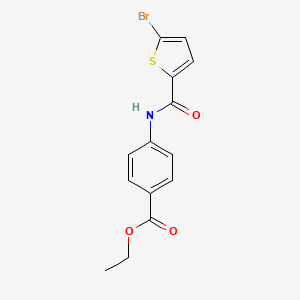
![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
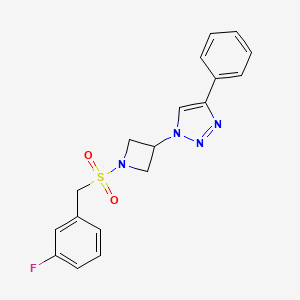
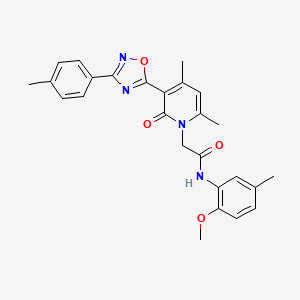
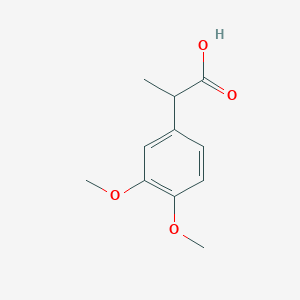
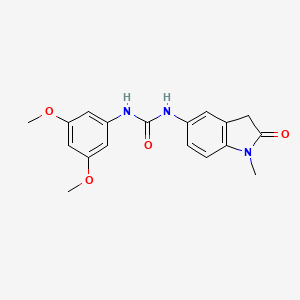

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)
